molecular formula C15H21N3O B11755944 [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11755944
M. Wt: 259.35 g/mol
InChI Key: XYGOEXKNOBHBSY-UHFFFAOYSA-N
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Description

[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a methoxyphenyl group and a propyl-pyrazolyl group connected through a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process:

    Formation of the 4-methoxybenzyl chloride: This can be achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Synthesis of 1-propyl-1H-pyrazole: This involves the reaction of propylhydrazine with 1,3-diketone under acidic conditions.

    Coupling Reaction: The final step involves the reaction of 4-methoxybenzyl chloride with 1-propyl-1H-pyrazole in the presence of a base such as sodium hydride to form the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Halides, amines, basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies, helping to understand the interaction between small molecules and biological targets.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also explored as a candidate for drug development in treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • [(4-methoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • [(4-methoxyphenyl)methyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine
  • [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the propyl group in the pyrazole ring may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H21N3O/c1-3-8-18-12-14(11-17-18)10-16-9-13-4-6-15(19-2)7-5-13/h4-7,11-12,16H,3,8-10H2,1-2H3

InChI Key

XYGOEXKNOBHBSY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

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